(1-苄基-3,5-二甲基-1H-吡唑-4-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

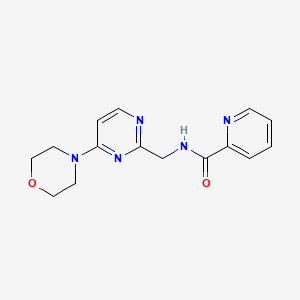

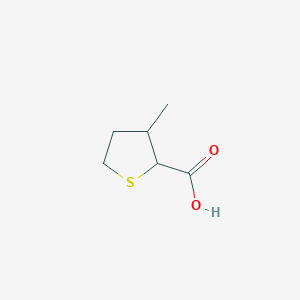

The compound "(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility of pyrazole chemistry in creating complex molecules . Additionally, the synthesis of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester, a related compound, has been achieved and characterized by X-ray single crystal diffraction and various spectroscopic techniques, indicating the structural diversity that can be obtained from pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively studied using techniques such as X-ray diffraction, NMR, and computational modeling. For example, the crystal structure of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester has been determined to belong to the orthorhombic space group, with molecules connected via intermolecular hydrogen bonds . Similarly, the molecular and crystal structures of 1,2,4,5-tetrakis(pyrazol-1'-yl)-3,6-bis(3",5"-dimethylpyrazol-1"-yl) benzene have been explored, revealing the conformational isomerism and weak interactions within the crystal .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes a pyrazole derivative has been studied, showcasing the reactivity of such compounds under photosensitized conditions . Moreover, the Hantzsch reaction modification has been employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, indicating the potential for pyrazole derivatives to participate in complex reaction schemes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized through various analytical techniques. The optical, thermal, mechanical, and dielectric properties of a molecular adduct of 3,5-dimethylpyrazole have been investigated, providing insights into the material properties of these compounds . Additionally, the fluorescence properties and quantum chemical analyses performed using density functional theory (DFT) further contribute to the understanding of the electronic and structural characteristics of pyrazole derivatives .

科学研究应用

结构分析和构象研究:

- 该化合物已被用于分子和晶体结构的研究,特别是在理解构象异构方面。例如,由 Foces-Foces 等人(1996 年)进行的研究探索了某些吡唑衍生物的晶体结构,包括与乙酸的相互作用,以了解它们使用 X 射线分析和 AM1 半经验计算的构象异构(Foces-Foces 等人,1996 年).

配合物的合成和表征:

- 该化合物已用于各种金属配合物的合成和表征。例如,Guerrero 等人(2008 年)合成了具有杂化吡唑配体的金属大环钯(II)配合物,展示了吡唑衍生物在无机化学中的多功能应用(Guerrero 等人,2008 年).

缓蚀研究:

- 吡唑衍生物已显示出作为缓蚀剂的潜力。El Arrouji 等人(2020 年)研究了二甲基-1H-吡唑衍生物作为低碳钢的缓蚀剂,提供了对这些化合物的保护性能的见解(El Arrouji 等人,2020 年).

化学合成和光谱评估:

- 已经进行了各种吡唑衍生物的合成研究以了解其性质。Pareek 等人(2010 年)专注于合成和表征吡唑衍生物,有助于了解它们的化学行为和潜在应用(Pareek 等人,2010 年).

替代合成方法的开发:

- Bijev 和 Prodanova(2004 年)等研究人员已经开发了吡唑衍生物的替代合成途径,突出了优化和多样化这些化合物的合成方法的持续努力(Bijev 和 Prodanova,2004 年).

生物活性的探索:

- 根据您的要求,虽然排除了药物使用和剂量信息,但值得注意的是,已经对吡唑衍生物的生物活性进行了研究。例如,Şüküroğlu 等人(2005 年)探索了某些吡唑衍生物的镇痛和抗炎活性(Şüküroğlu 等人,2005 年).

作用机制

属性

IUPAC Name |

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNUIJLVUTOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)